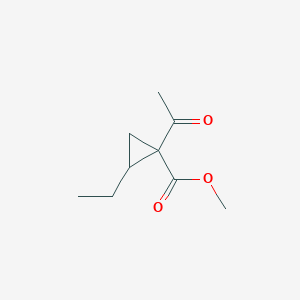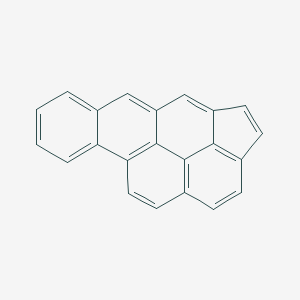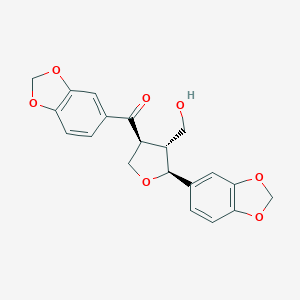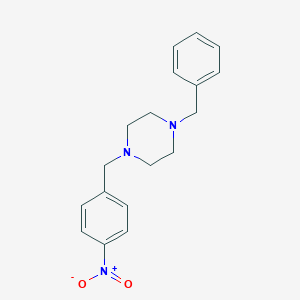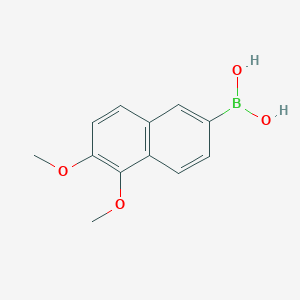
6-Chloro-5-fluorobenzimidazole-2-thiol
Descripción general
Descripción
6-Chloro-5-fluorobenzimidazole-2-thiol is a heterocyclic compound that is part of a broader class of molecules with potential pharmacological properties. The compound itself is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied for their biological activities. These compounds are characterized by the presence of benzimidazole as the core structure, which is often modified with various substituents such as chlorine and fluorine atoms to enhance their biological efficacy .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from simple precursors. For instance, the synthesis of 5-fluorobenzimidazolyl-2-thione, a close relative to the compound of interest, begins with 4-fluoroaniline, which undergoes acetylation, nitration, and hydrolysis to yield 4-fluoro-2-nitroaniline. This intermediate is then reduced and treated with carbon disulphide to form the thione, which can further react with chloroacetic acid to yield various isomers . Similarly, the synthesis of 7-chloro-6-fluoro-2-(5-aminooxazol/thiazol-2-aryldenylamino)-benzo(1,3)thiazoles involves the formation of a Schiff's base from a benzothiazole derivative . These methods highlight the complexity and specificity of the synthetic routes required to introduce the desired substituents onto the benzimidazole core.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry, followed by X-ray crystallography for precise structural determination. For example, the crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative revealed the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of substituents on the benzimidazole ring. For instance, the thione group in 5-fluorobenzimidazolyl-2-thione can undergo condensation reactions to form various isomers and derivatives, as seen in the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-ones . The presence of electron-withdrawing groups such as fluorine and chlorine can also affect the reactivity of these molecules, potentially leading to the formation of Schiff's bases and other heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of halogen atoms like chlorine and fluorine can increase the lipophilicity of the molecule, which may affect its solubility and permeability across biological membranes. The planarity of the core structure and the presence of hydrogen bonding can also influence the melting point and stability of these compounds. The molecular packing in the crystal lattice, often stabilized by π-π stacking interactions, can further affect the compound's physical properties .
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Benzimidazole derivatives, including those with halogen substitutions similar to "6-Chloro-5-fluorobenzimidazole-2-thiol," have been synthesized and evaluated for their broad spectrum of biological activities. These activities span antimicrobial, antifungal, and anticancer properties, underscoring the compound's importance in drug discovery and development. For instance, the synthesis of 2-(thio)ureabenzothiazoles, which could share similar synthetic pathways or biological targets with "6-Chloro-5-fluorobenzimidazole-2-thiol," has been extensively studied, revealing their potential as therapeutic agents due to their diverse pharmacological activities (Rosales-Hernández et al., 2022).
Potential Therapeutic Applications
The broad spectrum of biological activities attributed to benzothiazole and benzimidazole derivatives suggests that "6-Chloro-5-fluorobenzimidazole-2-thiol" may also possess significant therapeutic potential. Such compounds have been explored for their roles in inhibiting various cancer types, microbial infections, and other diseases. For example, the exploration of fluorinated pyrimidines highlights the importance of fluorine atoms in modulating the biological activity of compounds, potentially offering insights into the action mechanisms and applications of "6-Chloro-5-fluorobenzimidazole-2-thiol" in cancer chemotherapy (Gmeiner, 2020).
Antimicrobial and Environmental Applications
The presence of chloro and fluoro groups in "6-Chloro-5-fluorobenzimidazole-2-thiol" could also imply its utility in antimicrobial applications, similar to other halogenated compounds. Studies on triclosan, for instance, have explored the antimicrobial effectiveness and environmental fate of chlorinated phenols, which could parallel the environmental interactions and potential applications of "6-Chloro-5-fluorobenzimidazole-2-thiol" in both medical and ecological contexts (Bedoux et al., 2012).
Safety And Hazards
Direcciones Futuras
6-Chloro-5-fluorobenzimidazole-2-thiol is used in various scientific research areas. Its unique properties offer potential applications in diverse fields like pharmaceuticals and material science, making it an intriguing compound for further exploration .
Relevant Papers Unfortunately, the search results do not provide specific papers related to 6-Chloro-5-fluorobenzimidazole-2-thiol .
Propiedades
IUPAC Name |
5-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXCFZSRGLNXKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361482 | |
| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26730487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-5-fluorobenzimidazole-2-thiol | |
CAS RN |
142313-30-2 | |
| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)
